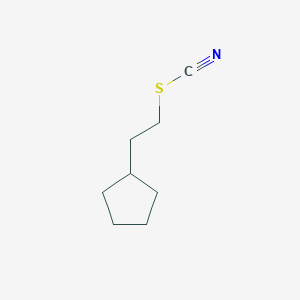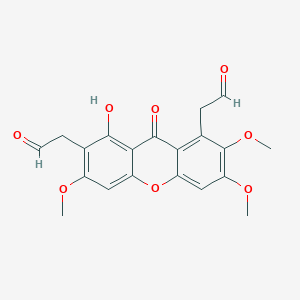
2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the xanthene core through a cyclization reaction, followed by the introduction of hydroxy and methoxy groups via substitution reactions. The final step often involves the oxidation of specific positions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Mécanisme D'action
The mechanism of action of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone
- 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
Compared to similar compounds, 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde stands out due to its unique combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the aldehyde functionalities, provides a versatile platform for various chemical modifications and biological interactions
Propriétés
Numéro CAS |
15404-78-1 |
|---|---|
Formule moléculaire |
C20H18O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[1-hydroxy-3,6,7-trimethoxy-9-oxo-8-(2-oxoethyl)xanthen-2-yl]acetaldehyde |
InChI |
InChI=1S/C20H18O8/c1-25-12-8-14-17(18(23)10(12)4-6-21)19(24)16-11(5-7-22)20(27-3)15(26-2)9-13(16)28-14/h6-9,23H,4-5H2,1-3H3 |
Clé InChI |
JXJIJGFAPRIHIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C(=C3C2=O)CC=O)OC)OC)O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


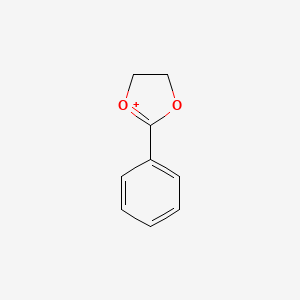
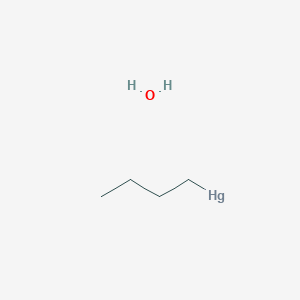
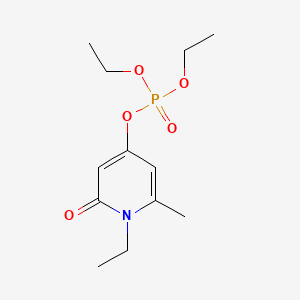
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
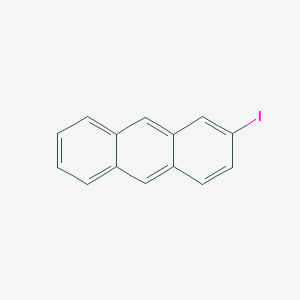
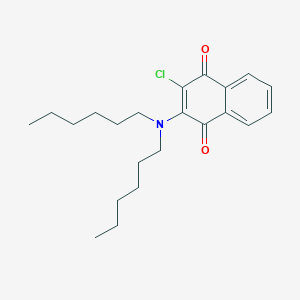
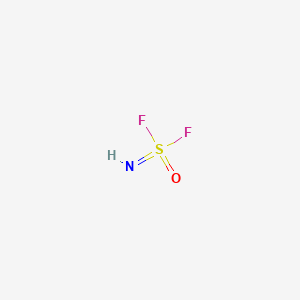
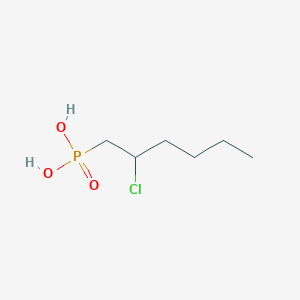
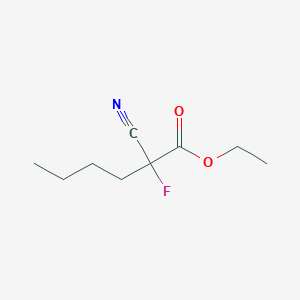
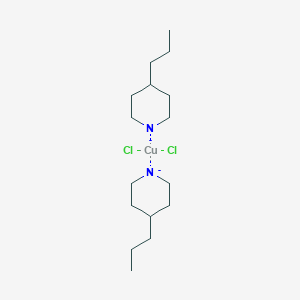
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
